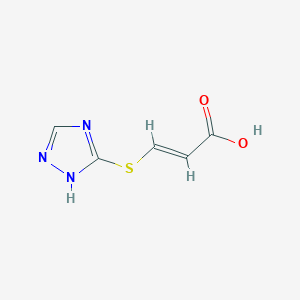

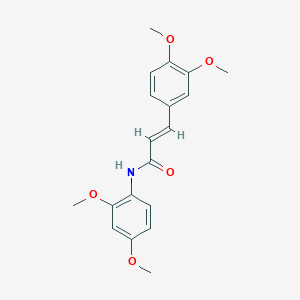

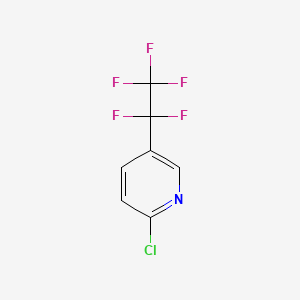

![molecular formula C24H27N3O2 B2830036 N~3~-allyl-N~1~-(4-{[(isopropylamino)carbonyl]amino}phenyl)piperidine-1,3-dicarboxamide CAS No. 1251670-39-9](/img/structure/B2830036.png)

N~3~-allyl-N~1~-(4-{[(isopropylamino)carbonyl]amino}phenyl)piperidine-1,3-dicarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule with several functional groups. The “N~3~-allyl” part suggests an allyl group attached to a nitrogen atom. An allyl group is a substituent with the structural formula −CH2−HC=CH2 . The “N~1~-(4-{[(isopropylamino)carbonyl]amino}phenyl)” part suggests a phenyl group (a ring of 6 carbon atoms, similar to benzene) with an isopropylamino carbonyl amino group attached to it at the 4th position. The “piperidine-1,3-dicarboxamide” part suggests a piperidine (a six-membered ring with one nitrogen atom and five carbon atoms) with carboxamide groups at the 1st and 3rd positions.

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the allyl group is known to be quite reactive and can participate in various reactions such as allylic oxidations, ene reactions, and the Tsuji–Trost reaction .Scientific Research Applications

Synthesis and Chemical Properties

Mannich Base Preparation : The study by Suciu demonstrates the synthesis of Mannich bases from amino and allylamino thiazoles, highlighting the versatility of piperidino and other amine derivatives in chemical synthesis. This foundational work underscores the importance of such compounds in developing pharmacologically active agents and exploring new chemical reactions (Suciu, 1971).

Nitrile Oxide Cycloadditions : Würdemann and Christoffers' research on nitrile oxides from allylamino propanal demonstrates their potential in creating piperidine-annulated isoxazoles. This process showcases the application of piperidine derivatives in constructing complex molecular architectures, valuable for medicinal chemistry and material science (Würdemann & Christoffers, 2013).

Biological Applications

Anti-Acetylcholinesterase Activity : Sugimoto et al. evaluated the anti-acetylcholinesterase (AChE) activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, discovering compounds with significant potency. Such studies contribute to the development of treatments for neurological disorders by identifying new therapeutic agents (Sugimoto et al., 1990).

HIV-1 Reverse Transcriptase Inhibition : Exploration of piperidine-4-yl-aminopyrimidines by Tang et al. identifies potent inhibitors against HIV-1, including resistant strains. This research illustrates the critical role of piperidine derivatives in addressing global health challenges by developing new antiviral therapies (Tang et al., 2010).

properties

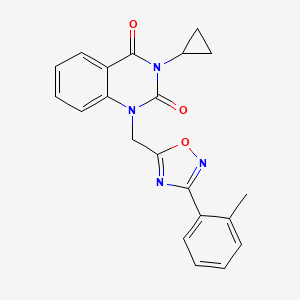

IUPAC Name |

[4-(2-methoxyanilino)-6-methylquinolin-2-yl]-(4-methylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O2/c1-16-10-12-27(13-11-16)24(28)22-15-21(18-14-17(2)8-9-19(18)25-22)26-20-6-4-5-7-23(20)29-3/h4-9,14-16H,10-13H2,1-3H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTEAENOPUYAIEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=NC3=C(C=C(C=C3)C)C(=C2)NC4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyphenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

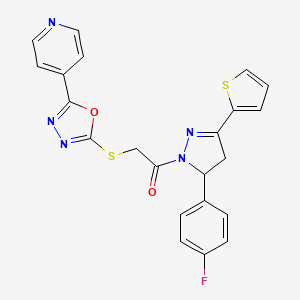

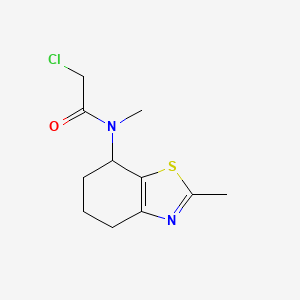

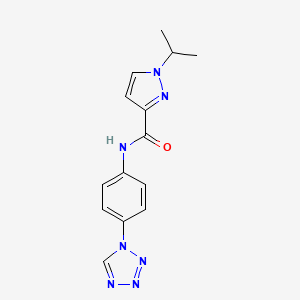

![benzyl 2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate](/img/structure/B2829957.png)

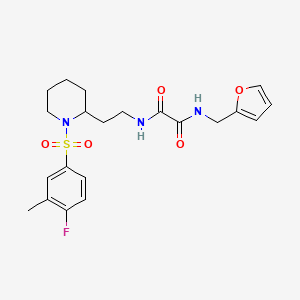

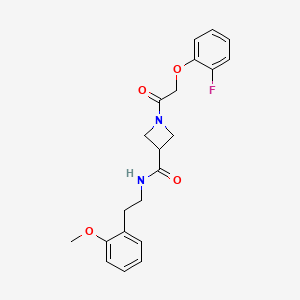

![1-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(2-fluorophenoxy)ethanone](/img/structure/B2829975.png)

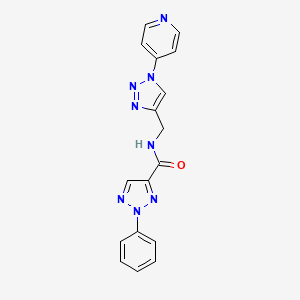

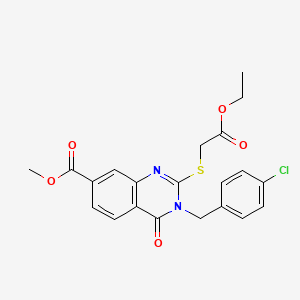

![3-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2829976.png)